molecular formula C12H10N4O2S2 B2494325 4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207023-47-9

4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2494325
CAS RN: 1207023-47-9
M. Wt: 306.36
InChI Key: KERFDDRZLFNFEL-UHFFFAOYSA-N
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Description

Compounds featuring thiadiazole, isoxazole, and thiophene rings are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and applications in material science. Their structural versatility allows for a wide range of chemical reactions and modifications, leading to novel compounds with potential applications in drug development and materials engineering.

Synthesis Analysis

The synthesis of thiadiazole and isoxazole derivatives often involves cyclization reactions, starting from thioamides or semicarbazides for thiadiazoles and from alkynes or nitriles for isoxazoles. These methods allow for the introduction of various substituents, enabling the targeted modification of molecular structures for desired properties or activities (Prabhuswamy et al., 2016).

Molecular Structure Analysis

Crystallographic studies of similar compounds reveal that these molecules can adopt diverse conformations depending on their substitution patterns. These conformations significantly affect their reactivity, interactions, and, consequently, their biological activities. For instance, hydrogen bonding, π-π stacking, and other non-covalent interactions play crucial roles in stabilizing the crystal structures of such compounds and can influence their solubility and bioavailability (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazoles, isoxazoles, and thiophenes undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition, allowing for the functionalization of these cores. The presence of heteroatoms in these rings makes them reactive towards different reagents, enabling the synthesis of a wide array of derivatives with varied chemical properties (Remizov et al., 2019).

Scientific Research Applications

Heterocyclic Synthesis Applications

Research into the synthesis and reactivity of thiophenylhydrazonoacetates has led to the development of methods for constructing heterocyclic compounds, including pyrazole, isoxazole, and thiadiazole derivatives. These methodologies are foundational for creating diverse chemical structures with potential applications in drug discovery and material science. The study by Mohareb et al. (2004) exemplifies this approach, showcasing the versatility of thiophenylhydrazonoacetates in heterocyclic synthesis, which could be relevant for compounds with similar structural frameworks (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

The investigation of thiazole and thiadiazole derivatives for their anticancer activities highlights the potential therapeutic applications of these compounds. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating significant anticancer efficacy against specific cell lines. This research underscores the importance of thiadiazole derivatives in developing new anticancer agents, suggesting that similar compounds, including the one , could possess valuable biological activities (Gomha, Abdelaziz, Kheder, Abdel-aziz, Alterary, & Mabkhot, 2017).

Material Science Applications

In material science, the synthesis of heterocyclic compounds like thiadiazoles has implications for developing new materials with unique properties. For example, Qin et al. (2009) described the design and synthesis of an alternating copolymer for high-efficiency polymer solar cells, demonstrating the role of thiadiazole derivatives in enhancing the performance of photovoltaic devices. This research points to the potential of structurally similar compounds in applications requiring materials with specific electronic properties (Qin et al., 2009).

properties

IUPAC Name

4-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-7-11(20-16-14-7)12(17)13-6-8-5-9(18-15-8)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERFDDRZLFNFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

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